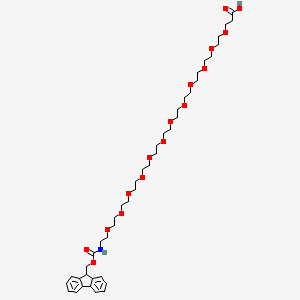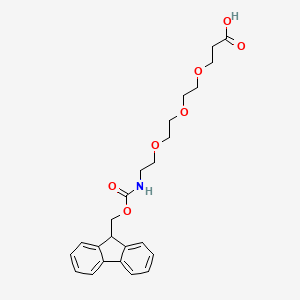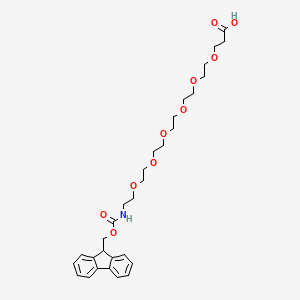
凯坦司林
描述
Ketanserin is a selective serotonin 5-hydroxytryptamine 2A receptor antagonist. Initially developed as an antihypertensive agent, it has found applications in various fields of scientific research. The compound is known for its ability to block serotonin receptors, which play a crucial role in regulating blood pressure and vascular tone .
科学研究应用
Ketanserin has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving serotonin receptors.
Biology: Ketanserin is employed in receptor binding assays to study the distribution and function of serotonin receptors in various tissues.
Industry: Ketanserin is utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用机制
Target of Action
Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, ketanserin also has high affinity for the H1 receptor .
Mode of Action
Ketanserin’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . Ketanserin also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .
Biochemical Pathways
Ketanserin affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . Ketanserin also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .
Pharmacokinetics
Ketanserin exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol . The terminal half-life of ketanserin is around 14.3 hours . Its bioavailability is around 50% .
Result of Action
The molecular and cellular effects of ketanserin’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ketanserin. For instance, ketanserin’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker ketanserin reduces aggressive behaviour during between-species social interactions in certain species of fish .
生化分析
Biochemical Properties
Ketanserin primarily binds to 5-HT2 receptors, to α1-adrenergic and H1-histaminergic receptors at higher concentrations . It also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action . The plasma protein binding of Ketanserin is 95.0% and it is mainly bound to albumin .
Cellular Effects
Ketanserin has been shown to have effects on various types of cells and cellular processes. It inhibits the effects of serotonin on platelets in cardiovascular disease, inhibits vasoconstriction caused by the amine, and when administered intravenously improves some haemorheological indices in patients with ischemic diseases .
Molecular Mechanism
Ketanserin acts as an inverse agonist at the 5-hydroxytryptamine receptor 2A in humans . It also has weak α1-adrenergic blocking properties, which may contribute to the acute blood pressure lowering effects seen in animal models of hypertension .
Temporal Effects in Laboratory Settings
The pharmacokinetic properties of Ketanserin are predictable in a wide group of patients and there is no influence from the duration of treatment, age and sex of the patient or concomitant treatment with β-blockers or diuretics . The terminal half-life of Ketanserin is similar after oral administration .
Dosage Effects in Animal Models
In animal models of hypertension, Ketanserin has shown to have acute blood pressure lowering effects
Metabolic Pathways
Ketanserin is extensively metabolised and less than 2% is excreted as the parent compound. The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol which is mainly excreted in the urine .
Transport and Distribution
Ketanserin is subject to considerable extraction and metabolism in the liver (first-pass effect) and the absolute bioavailability is around 50% . The compound is extensively distributed to tissues and the volume of distribution is in the order of 3 to 6 L/kg .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ketanserin typically involves the condensation reaction of 3-(2-chloroethyl)-2,4(1H,3H)-quinazolinedione with 4-(4-fluorobenzoyl)piperidine hydrochloride. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of ketanserin follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
化学反应分析
Types of Reactions: Ketanserin undergoes various chemical reactions, including:
Oxidation: Ketanserin can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: Ketanserin can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketanserin oxide, while reduction can produce reduced forms of ketanserin .
相似化合物的比较
Ritanserin: Another serotonin 5-hydroxytryptamine 2A receptor antagonist with similar applications in research and medicine.
Fananserin: A compound with high affinity for serotonin receptors, used in studies of serotonin receptor function.
Sarpogrelate: A serotonin receptor antagonist used as an antiplatelet agent.
Uniqueness of Ketanserin: Ketanserin is unique due to its specific selectivity for the serotonin 5-hydroxytryptamine 2A receptor and its dual role in both clinical and research settings. Its ability to block serotonin receptors without significant partial agonist properties makes it a valuable tool in scientific studies and therapeutic applications .
属性
IUPAC Name |
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCSQOGAWCVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023188 | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-98-9, 83846-83-7 | |
| Record name | Ketanserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketanserin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ketanserin tartrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ketanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ketanserin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)


![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)






